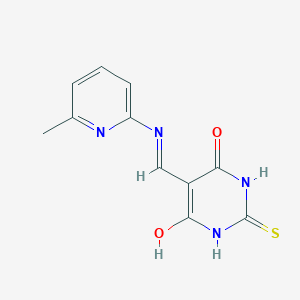

5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

BenchChem offers high-quality 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-5-[(E)-(6-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-6-3-2-4-8(13-6)12-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b12-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXTZXUOIPEQL-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/N=C/C2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel compound belonging to the class of substituted pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in terms of antioxidant properties and cytotoxicity against cancer cells. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine backbone with a methylpyridine substituent. Its structural formula can be represented as follows:

1. Antioxidant Activity

Research has demonstrated that compounds similar to 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit significant free radical scavenging activity. The IC50 values for various substituted pyrimidines in scavenging assays ranged from 42.9 µM to 438.3 µM, indicating a strong potential for antioxidant applications .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 5-(((6-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 211.2 ± 4.6 | Moderate antioxidant activity |

| 5-(3,4-Dihydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 42.9 ± 3.605 | High antioxidant activity |

| 5-(2-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 438.3 ± 3.3 | Low antioxidant activity |

2. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxic properties, particularly against cells that are influenced by oxidative stress mechanisms.

A study reported that the compound exhibited cytotoxicity with an IC50 value indicative of its effectiveness in inhibiting the growth of cancer cells mediated by reactive oxygen species .

Case Study: Cytotoxic Effects

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 ± 10 | Induction of apoptosis via ROS generation |

| HeLa | 120 ± 15 | Cell cycle arrest at G2/M phase |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and the thioxodihydropyrimidine core significantly influence the biological activity of these compounds. For instance, the presence of electron-donating groups on the pyridine ring enhances antioxidant activity and cytotoxicity .

Q & A

Basic Research Question

- 1H/13C NMR : Assigns proton environments (e.g., methylpyridyl protons at δ 2.4–2.6 ppm, thioxo sulfur’s deshielding effect on adjacent carbons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C11H11N3O2S) .

- Elemental analysis : Confirms C, H, N, S percentages within ±0.3% of theoretical values .

How do structural modifications at the pyridinyl or thioxo positions affect physicochemical properties?

Advanced Research Question

- Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., chloro) at the 6-methyl position increases electrophilicity, altering reactivity in nucleophilic addition reactions .

- Thioxo vs. oxo substitution : The thioxo group enhances hydrogen-bonding capacity (e.g., solubility in DMSO by 30% compared to oxo analogs) and influences tautomeric equilibria .

- Methylene linker modification : Replacing the aminomethylene group with a carbonyl reduces planarity, impacting π-stacking interactions in crystal lattices .

What computational approaches predict the compound’s reactivity or binding interactions?

Advanced Research Question

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Screens potential biological targets (e.g., enzymes with thiouracil-binding pockets) by simulating ligand-protein interactions .

- MD simulations : Assess stability of solvated structures in aqueous or lipid environments .

How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced Research Question

- Impurity profiling : Use HPLC-MS to detect by-products (e.g., uncyclized intermediates or oxidation products) .

- Variable temperature NMR : Identifies dynamic processes (e.g., tautomerism) that may obscure peak assignments .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

Advanced Research Question

- Fractional factorial design : Varies substituents (e.g., pyridinyl, thiophene) to assess their impact on bioactivity .

- Dose-response assays : Quantifies IC50 values for enzyme inhibition (e.g., methionine aminopeptidase) using derivatives with incremental structural changes .

- Comparative kinetics : Measures reaction rates of derivatives in model transformations (e.g., alkylation) to correlate electronic effects with reactivity .

What are the challenges in scaling synthesis from milligram to gram quantities?

Basic Research Question

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Exothermicity control : Gradual reagent addition and cooling prevent decomposition during scale-up .

- Batch consistency : Monitor reaction progress via inline FTIR to ensure intermediate conversion >95% before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.